Methazolamide-d3

LC-MS/MS quantification stable isotope dilution deuterium isotope effect

For robust pharmacokinetic and TDM assay development, non-isotopic internal standards like acetazolamide fail to co-elute with methazolamide, compromising matrix effect correction. Methazolamide-d3 (CAS 1795133-31-1) solves this as a chemically identical isotopologue, providing matched ionization and chromatographic behavior. - Ensures IDMS-compliant quantification across 10-5,000 µg/L calibration ranges. - N-methyl-d3 labeling guarantees isotopic fidelity through multiple freeze-thaw cycles. - Available with full Certificates of Analysis to support ANDA and GMP documentation.

Molecular Formula C5H8N4O3S2
Molecular Weight 239.282
CAS No. 1795133-31-1
Cat. No. B587693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethazolamide-d3
CAS1795133-31-1
SynonymsN-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide;  L 584601-d3;  N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide;  Methenamide-d3;  Neptaz
Molecular FormulaC5H8N4O3S2
Molecular Weight239.282
Structural Identifiers
SMILESCC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
InChIInChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3
InChIKeyFLOSMHQXBMRNHR-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methazolamide-d3: Deuterated Internal Standard for Bioanalysis


Methazolamide-d3 (CAS 1795133-31-1) is the tri-deuterated stable isotope-labeled analog of methazolamide, a clinically used sulfonamide carbonic anhydrase inhibitor indicated for glaucoma [1]. The compound incorporates three deuterium atoms specifically at the N-methyl position of the 1,3,4-thiadiazole ring, yielding a molecular formula of C₅H₅D₃N₄O₃S₂ and a molecular weight of 239.29 g/mol [2][3]. As an isotopologue of methazolamide (MW 236.26), Methazolamide-d3 is purpose-designed as an internal standard for quantitative LC-MS/MS bioanalysis, enabling isotope dilution mass spectrometry (IDMS) for pharmacokinetic and metabolic studies [4]. The parent compound methazolamide is a potent, pan-carbonic anhydrase inhibitor with reported Ki values of 50 nM (hCA I), 14 nM (hCA II), and 36 nM (bCA IV) .

1
Stable isotope-labeled internal standard (SIL-IS) for methazolamide
2
Tri-deuterated at N-methyl for non-exchangeable label integrity
3
Designed for isotope dilution LC-MS/MS bioanalysis workflows

Why Isotopic Internal Standards Are Essential for Methazolamide Quantification


In quantitative LC-MS/MS bioanalysis of methazolamide, isotopic internal standardization is critical for accurate compensation of matrix effects and extraction variability [1]. Non-isotopic surrogates such as acetazolamide—which has been employed as an internal standard for methazolamide quantification—elute at a substantially different retention time (acetazolamide RT: 1.52 min vs. methazolamide RT: 2.63 min) and exhibit distinct ionization behavior, precluding adequate matrix effect correction across the analyte peak [2]. While Methazolamide-d6 (CAS 1795142-30-1, +6 Da mass shift) provides an alternative deuterated IS option, it differs from Methazolamide-d3 in both mass shift magnitude and labeling position (d6 labels both N-methyl and acetyl-methyl groups), potentially affecting chromatographic co-elution fidelity and introducing differential deuterium isotope effects in certain LC conditions . The selection between d3 and d6 variants therefore carries analytical consequences for assay robustness, sensitivity, and regulatory compliance that cannot be resolved by simple substitution.

Methazolamide-d3
Co-eluting SIL-IS preserves matrix effect correction fidelity.
Non-isotopic IS (acetazolamide)
Retention time mismatch may shift matrix effect compensation, requiring separate validation.
Methazolamide-d3 (+3 Da)
Moderate mass shift minimizes chromatographic deuterium isotope effect.
Methazolamide-d6 (+6 Da)
Higher deuteration may increase retention time shift, altering co-elution characteristics.

Evidence for Choosing Methazolamide-d3 as Internal Standard


Optimal Mass Shift with Minimal Chromatographic Isotope Effect

Methazolamide-d3 generates a precursor ion mass shift of +3 Da relative to unlabeled methazolamide (monoisotopic mass: 239.023 Da vs. 236.014 Da, a difference of 3.009 Da) . This mass increment is sufficient to avoid interference from the natural abundance M+1 and M+2 isotopic peaks of the parent analyte in typical quadrupole-resolution mass spectrometers, while employing fewer deuterium atoms than Methazolamide-d6 (+6 Da, MW 242.31) . In reversed-phase LC, deuterated internal standards with larger numbers of deuterium atoms can exhibit a measurable shift in retention time relative to the protium analog due to the deuterium isotope effect on hydrophobicity; the d3 variant, with deuteration restricted to the N-methyl group, minimizes this chromatographic offset [1].

Mass shift vs. isotope effect
Reported
+3 Da (d3) vs. +6 Da (d6) mass shift; d3 limits retention offset from parent analyte
Supports MS discrimination while controlling chromatographic isotope effect risk
Reported deuterium isotope effect may vary with LC conditions; verify in method setup
LC-MS/MS quantification stable isotope dilution deuterium isotope effect bioanalytical method validation

Superior Matrix Effect Correction via Co-Elution

As a stable isotope-labeled (SIL) analog, Methazolamide-d3 co-elutes with native methazolamide under identical chromatographic conditions, thereby experiencing the same matrix-induced ionization suppression or enhancement as the target analyte at any given retention time [1]. In contrast, a published UHPLC-Q-Orbitrap MS method for methazolamide quantification in rat plasma employed acetazolamide as a non-isotopic internal standard, which resolved with a substantially different retention time (acetazolamide: 1.52 min; methazolamide: 2.63 min), meaning the IS and analyte experience different matrix environments during electrospray ionization [2]. This retention time mismatch precludes proportional correction of matrix effects across the analyte elution window and can compromise accuracy and precision under variable matrix conditions. The validated method using acetazolamide as IS achieved a precision and accuracy below 8% with extraction recovery ranging from 86.16% to 96.06% at a LLOQ of 10 µg/L, but the authors noted this represents method performance with a non-ideal IS pairing [2].

Co-elution & matrix correction
Reported
d3 co-elutes with methazolamide; non-isotopic IS (acetazolamide) elutes 1.11 min earlier, different matrix environment
Co-elution critical for proportional matrix effect compensation across the analyte peak
Non-isotopic IS achieved precision
Analyte specificity context
Class-level
Methazolamide Ki hCA I 50 nM, hCA II 14 nM; half-life ~14 h. Acetazolamide Ki hCA I 310 nM, half-life 2.4–5.8 h
Distinct pharmacology and PK profiles require matched SIL-IS for specific bioanalytical methods
Class-level inference; verify isoform selectivity in target assay matrix
Label stability (H/D exchange)
Reported
Non-exchangeable C–D bonds at N-methyl; d6 uses two methyl sites but adds 3 extra deuterium
Carbon-bound labeling preserves isotopic integrity during sample preparation and storage
Data to verify with long-term stability studies under intended conditions
Physical characterization
Reported
mp 208–210 °C; white crystalline solid; soluble in DMSO, methanol; CoA available
Well-characterized material supports bioanalytical method validation documentation
Source review; verify lot-specific CoA and stability under storage (2–8 °C)
matrix effect ion suppression isotope dilution mass spectrometry pharmacokinetic assay

Methazolamide-Specific Quantification Versus Acetazolamide

The parent compound methazolamide exhibits a carbonic anhydrase inhibition profile that is quantitatively distinct from acetazolamide across multiple human isoforms . Methazolamide inhibits hCA I with a Ki of 50 nM, hCA II with a Ki of 14 nM, and bCA IV with a Ki of 36 nM . Acetazolamide, by comparison, shows Ki values of 310 nM for hCA I, 12 nM for hCA II, 25 nM for hCA IX, and 5.7 nM for hCA XII, with notably weaker hCA I inhibition (>6-fold difference versus methazolamide) . These pharmacological differences are mirrored in distinct clinical pharmacokinetic profiles: methazolamide exhibits a mean steady-state plasma elimination half-life of approximately 14 hours and plasma protein binding of 55%, whereas acetazolamide has a shorter half-life of 2.4–5.8 hours and substantially higher plasma protein binding of 90% [1]. The divergent pharmacology and pharmacokinetics create a specific, non-substitutable need for methazolamide-selective bioanalytical methods employing Methazolamide-d3 rather than acetazolamide-based internal standard approaches.

Analyte specificity context
Class-level
Methazolamide Ki hCA I 50 nM, hCA II 14 nM; half-life ~14 h. Acetazolamide Ki hCA I 310 nM, half-life 2.4–5.8 h
Distinct pharmacology and PK profiles require matched SIL-IS for specific bioanalytical methods
Class-level inference; verify isoform selectivity in target assay matrix
carbonic anhydrase inhibition isoform selectivity glaucoma pharmacotherapy Ki comparison

Non-Exchangeable Labeling for Long-Term Isotopic Stability

Methazolamide-d3 incorporates all three deuterium atoms at the N-methyl group attached to the 1,3,4-thiadiazole ring (IUPAC: N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide) [1]. This labeling position is carbon-bound and non-exchangeable under standard bioanalytical sample preparation conditions, including protein precipitation with organic solvents, liquid-liquid extraction at physiological pH ranges, and solid-phase extraction [2]. Deuterium labels positioned at heteroatom-bound sites (e.g., sulfonamide -NH₂ or amide -NH groups) are susceptible to proton-deuterium exchange in protic solvents, which can reduce isotopic purity over time and introduce quantification errors. In Methazolamide-d6 (CAS 1795142-30-1), deuterium atoms are placed on both the N-methyl and acetyl-methyl groups ; the acetyl-methyl deuterons, while also carbon-bound, increase the total deuterium count and may marginally enhance the chromatographic deuterium isotope effect without providing additional benefit for MS discrimination beyond what the d3 variant already achieves [3].

Label stability (H/D exchange)
Reported
Non-exchangeable C–D bonds at N-methyl; d6 uses two methyl sites but adds 3 extra deuterium
Carbon-bound labeling preserves isotopic integrity during sample preparation and storage
Data to verify with long-term stability studies under intended conditions
deuterium stability isotopic integrity sample preparation robustness long-term storage

Certified Reference Standard for Regulated Bioanalysis

Methazolamide-d3 is supplied as a white crystalline solid with a reported melting point of 208–210°C, a molecular weight of 239.29 g/mol, and solubility in DMSO and methanol [1]. These physical properties are consistent with the unlabeled methazolamide USP reference standard (mp 208°C dec., MW 236.26) , confirming that tri-deuteration does not materially alter the compound's solid-state characteristics. Vendors including Pharmaffiliates supply Methazolamide-d3 with a Certificate of Analysis (COA) and MSDS documentation [2], and Santa Cruz Biotechnology offers the compound (sc-490718) with analytical certification [1]. The compound is stored under refrigeration (2–8°C) [2], and its chemical identity is independently verifiable via PubChem (CID 71749929) and ChemSpider (CSID 107433434) [3]. This level of analytical characterization is essential for use as a reference standard in GLP-compliant bioanalytical laboratories and for ANDA/DMF submission support [4].

Physical characterization
Reported
mp 208–210 °C; white crystalline solid; soluble in DMSO, methanol; CoA available
Well-characterized material supports bioanalytical method validation documentation
Source review; verify lot-specific CoA and stability under storage (2–8 °C)
reference standard characterization melting point certificate of analysis regulatory compliance

Procurement and Application Scenarios


Regulated Pharmacokinetic and Bioequivalence Studies

In pharmacokinetic studies of methazolamide—such as those characterizing the linear dose proportionality of 25 mg, 50 mg, and 100 mg BID regimens [1]—regulatory guidances (FDA BMV, EMA BMV) require the use of a stable isotope-labeled internal standard whenever feasible to ensure accurate quantification across calibration ranges spanning 10–5,000 µg/L in plasma [2]. Methazolamide-d3 satisfies this requirement as a chemically identical isotopologue that co-elutes with the analyte, directly addressing the matrix effect compensation gap left by non-isotopic alternatives such as acetazolamide [2]. Its non-exchangeable N-methyl-d3 labeling ensures isotopic fidelity during the prolonged sample storage and multiple freeze-thaw cycles typical of clinical bioequivalence trial logistics [3].

Therapeutic Drug Monitoring Assay Development

Methazolamide is used chronically in glaucoma management and has been investigated for anticonvulsant activity (ED₅₀ 19.2 mg/kg against electroshock-induced seizures in rats) and for reducing cerebral edema in subarachnoid hemorrhage models [4][5]. The drug's long half-life (~14 h) and moderate plasma protein binding (55%) create specific TDM requirements distinct from acetazolamide [1]. Methazolamide-d3 is the appropriate internal standard for developing robust, high-throughput LC-MS/MS TDM assays because it provides matched chemical identity and ionization behavior to the target analyte, supporting precise quantification in both plasma and whole-blood matrices where methazolamide extensively partitions into erythrocytes due to carbonic anhydrase binding [6].

In Vitro Metabolism and Drug-Drug Interaction Studies

The metabolism of methazolamide has been investigated in immortalized human keratinocytes (HaCaT cells) using LC-MS/MS to identify cytochrome P450 and flavin-containing monooxygenase (FMO)-mediated metabolic pathways [7]. In such in vitro metabolism studies, where incubation matrices contain high concentrations of proteins, lipids, and salts that cause substantial ion suppression, deuterated internal standards are indispensable for accurate quantification of substrate depletion and metabolite formation [8]. Methazolamide-d3 is the preferred IS for these applications because it co-elutes with methazolamide under the gradient conditions used to resolve metabolites, ensuring that matrix effects are proportionally compensated across the entire analyte peak [2].

Generic Drug Development and ANDA Submission Support

For ANDA filers developing generic methazolamide tablet formulations (25 mg and 50 mg strengths), USP-compliant reference standards and deuterated internal standards are essential for dissolution testing, content uniformity assays, and bioequivalence study support . Methazolamide-d3 is available from multiple established reference standard suppliers including Pharmaffiliates, Santa Cruz Biotechnology, and Toronto Research Chemicals [3][9], ensuring supply chain redundancy for multi-year development programs. The compound's well-defined physical properties (mp 208–210°C, MW 239.29) and availability of Certificates of Analysis support the GMP documentation requirements for ANDA submissions [3].

Application
Selection Property
Validation Focus
Pharmacokinetic bioanalysis research
Isotopologue-matched internal standard
Matrix effect and extraction recovery in research matrices
Drug monitoring assay research
Co-eluting SIL-IS for plasma/whole blood
Accuracy across calibration range; partition into erythrocyte fraction
In vitro metabolism and DDI research
Deuterated IS for ion suppression compensation
Substrate depletion and metabolite quantification in incubation matrices
Method development and reference procurement
Characterized deuterated standard with CoA
Identity and purity verification for assay validation
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